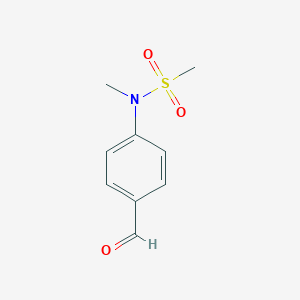
N-(4-Formylphenyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Formilfenil)-N-metilmetansulfonamida: es un compuesto orgánico caracterizado por la presencia de un grupo formilo unido a un anillo fenilo, que está conectado a una porción de metilmetansulfonamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Materiales de partida: La síntesis típicamente comienza con cloruro de 4-formilbencensulfonilo y N-metilamina, disponibles comercialmente.
Condiciones de reacción: La reacción se lleva a cabo generalmente en un solvente orgánico como diclorometano o tetrahidrofurano, bajo una atmósfera inerte (por ejemplo, nitrógeno o argón) para evitar la oxidación.
Procedimiento: El cloruro de 4-formilbencensulfonilo se hace reaccionar con N-metilamina en presencia de una base como trietilamina. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas (por ejemplo, 40-50 °C) hasta que se completa.
Purificación: El producto se purifica por recristalización o cromatografía en columna para obtener N-(4-Formilfenil)-N-metilmetansulfonamida pura.
Métodos de producción industrial
En un entorno industrial, la síntesis se puede ampliar utilizando condiciones de reacción similares pero con parámetros optimizados para mejorar el rendimiento y la pureza. Los reactores de flujo continuo y los sistemas automatizados se pueden emplear para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: El grupo formilo se puede reducir a un grupo hidroximetilo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo sulfonamida puede sufrir reacciones de sustitución nucleofílica, donde el nitrógeno de la sulfonamida puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio acuoso o ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Productos principales
Oxidación: N-(4-Carboxifenil)-N-metilmetansulfonamida.
Reducción: N-(4-Hidroximetilfenil)-N-metilmetansulfonamida.
Sustitución: Varios derivados N-sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Intermedio en síntesis orgánica: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Ligando en química de coordinación: Actúa como ligando en la formación de complejos metálicos.
Biología
Estudios de inhibición enzimática: Se ha investigado su potencial para inhibir ciertas enzimas debido a su grupo sulfonamida.
Bioconjugación: Se utiliza en la modificación de biomoléculas para fines de investigación.
Medicina
Desarrollo de fármacos: Se ha explorado como un posible farmacóforo en el diseño de nuevos agentes terapéuticos.
Herramientas de diagnóstico: Se utiliza en el desarrollo de ensayos de diagnóstico.
Industria
Ciencia de materiales: Se incorpora en polímeros y otros materiales para impartir propiedades específicas.
Catálisis: Se utiliza en procesos catalíticos debido a su capacidad para coordinar con metales.
Mecanismo De Acción
El mecanismo por el cual N-(4-Formilfenil)-N-metilmetansulfonamida ejerce sus efectos depende de su aplicación. En la inhibición enzimática, el grupo sulfonamida imita la estructura de los sustratos naturales, uniéndose al sitio activo de la enzima y evitando su función normal. En química de coordinación, los grupos formilo y sulfonamida pueden coordinar con iones metálicos, formando complejos estables que pueden catalizar varias reacciones.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-Formilfenil)-N-metilacetamida: Estructura similar pero con un grupo acetamida en lugar de un grupo metansulfonamida.
N-(4-Formilfenil)-N-metilbencensulfonamida: Estructura similar pero con un grupo bencensulfonamida.
Unicidad
N-(4-Formilfenil)-N-metilmetansulfonamida es única debido a la presencia de un grupo formilo y un grupo metansulfonamida, lo que confiere una reactividad química distinta y potenciales aplicaciones en comparación con sus análogos. La combinación de estos grupos funcionales permite transformaciones químicas versátiles e interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C9H11NO3S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
N-(4-formylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |
Clave InChI |
XACFYIVXEJONDJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)

![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)

![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)


![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)



